Lotilaner is a synthetic molecule classified as an isoxazoline, a new chemical class of insecticides and parasiticides. [] It is used in veterinary medicine and, more recently, in ophthalmology. Lotilaner acts as a potent ectoparasiticide, targeting a range of arthropods including ticks, fleas, mites, and lice. [, , , , , , ]
Lotilaner is a novel isoxazoline compound primarily used as an ectoparasiticide in veterinary medicine. It is recognized for its efficacy against various ectoparasites, including fleas and ticks, particularly in dogs and cats. Lotilaner functions by targeting specific ion channels in invertebrates, leading to paralysis and death of the parasites. This compound is marketed under the brand name Credelio and has gained significant attention due to its safety profile and effectiveness.
Lotilaner was developed by Elanco Animal Health, which specializes in animal health products. The compound's synthesis and properties have been detailed in various patents and scientific literature, highlighting its significance in veterinary pharmacology.
Lotilaner is classified as an isoxazoline, a class of compounds known for their insecticidal properties. Specifically, it acts as a non-competitive antagonist of gamma-aminobutyric acid-gated chloride channels (GABACls) in invertebrates, disrupting their nervous system function.
The synthesis of lotilaner involves several chemical reactions that create the final product from simpler precursors. Key steps include:
Technical details indicate that using N,N-dimethylformamide as a solvent under controlled pH conditions facilitates effective reactions with high yields (up to 93.3% for the final product) .
Lotilaner has a complex molecular structure characterized by the following formula:
The structure includes multiple functional groups such as halogens and a thiophene ring, contributing to its pharmacological properties .
The detailed structural analysis shows that lotilaner's configuration is vital for its interaction with GABACls, influencing its efficacy as an ectoparasiticide.
Lotilaner undergoes several key reactions during its synthesis:
These reactions are carefully controlled to maximize yield and purity while minimizing impurities.
Lotilaner exerts its effects by acting as a non-competitive antagonist at GABACls in ectoparasites. This mechanism leads to:
Studies utilizing Xenopus oocytes have demonstrated lotilaner's potency compared to other established insecticides .
Relevant data indicate that lotilaner's formulation allows for effective delivery in veterinary applications without significant side effects .
Lotilaner is primarily used in veterinary medicine as an ectoparasiticide:
Research continues to explore additional applications within veterinary pharmacology, including potential uses against other parasitic infections .
Lotilaner (Chemical name: 3-Methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide) is a member of the isoxazoline class of ectoparasiticides. Its molecular formula is C₂₀H₁₄Cl₃F₆N₃O₃S, with a molecular weight of 596.75 g/mol [3]. The core structure features a chiral isoxazoline ring linked to a thiophene-carboxamide moiety and a 3,4,5-trichlorophenyl group. This architecture confers high affinity for invertebrate GABA-gated chloride channels (GABACls) while minimizing interaction with mammalian receptors [6]. The isoxazoline ring’s electronegative atoms facilitate hydrogen bonding with target sites, and the trifluoromethyl group enhances membrane permeability due to its lipophilic nature (measured log Pow = 5.3) [2] [5].
Table 1: Key Molecular Properties of Lotilaner
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₄Cl₃F₆N₃O₃S |
Molecular Weight | 596.75 g/mol |
log Pow | 5.3 |
Chiral Center | S-configuration at C5 of isoxazoline |
CAS Number | 1093131-76-1 |
Lotilaner is synthesized as a single S-enantiomer due to the critical influence of stereochemistry on its pharmacodynamic activity. The R-enantiomer (AHC-2229544) exhibits >100-fold lower potency against target parasites [6]. Industrial synthesis employs asymmetric catalysis or chiral resolution techniques to ensure enantiomeric purity >99.9% [3]. The S-configuration optimizes spatial orientation for binding to the transmembrane domain of invertebrate GABACls, where it acts as a non-competitive antagonist. This binding blocks chloride ion influx, causing hyperexcitation, paralysis, and death in ectoparasites [6]. In vitro electrophysiology studies confirm no racemization occurs in vivo, preserving the compound’s target specificity [2] [5].
Absorption
Oral bioavailability of lotilaner is significantly enhanced by co-administration with food. In dogs, fed conditions increase bioavailability to >80% compared to fasting, with peak blood concentrations (Tmax) achieved within 2–4 hours. Cats show similar food-dependent absorption, reaching Tmax at 4 hours post-dosing [2] [5]. This effect is attributed to food-stimulated bile secretion and lymphatic uptake, facilitating the absorption of the highly lipophilic molecule.
Distribution
Lotilaner exhibits large volumes of distribution (Vz and Vss), indicating extensive tissue penetration. In dogs, Vss is 6.45 L/kg, while in cats, it is 5.37 L/kg [2] [5]. This widespread distribution underpins its efficacy against ectoparasites residing in skin and fur. The compound’s lipophilicity allows accumulation in sebaceous glands, enabling continuous diffusion onto the skin surface.
Metabolism
Lotilaner undergoes limited hepatic metabolism, with <5% conversion to oxidative metabolites. Primary metabolic pathways involve cytochrome P450 (CYP)-mediated oxidation, yielding inactive hydroxylated derivatives. The majority (>90%) of the administered dose is excreted unchanged in feces [5]. No pharmacologically active metabolites have been identified.
Table 2: Comparative Pharmacokinetic Parameters in Dogs and Cats
Parameter | Dogs (20 mg/kg, fed) | Cats (6 mg/kg, fed) |
---|---|---|
Tmax (h) | 2 | 4 |
Cmax (ng/mL) | 3,980* | 1,150* |
Bioavailability (%) | >80 | ~100 |
Vss (L/kg) | 6.45 | 5.37 |
Terminal t½ (days) | 30.7 | 33.6 |
*Representative values; actual Cmax varies with dose.
Lotilaner displays high plasma protein binding (>99%) in both dogs and cats, primarily to albumin and α1-acid glycoprotein [2]. This binding restricts renal excretion and contributes to its prolonged terminal half-life. The half-life in dogs is 30.7 days under fed conditions, while in cats, it extends to 33.6 days [2] [5]. The extended half-life enables sustained insecticidal/acaricidal activity for ≥30 days post-administration. The compound’s low systemic clearance (0.18 L/kg/day in dogs; 0.13 L/kg/day in cats) further supports its monthly dosing regimen [5].
Table 3: Protein Binding and Half-Life Properties
Property | Value (Dogs) | Value (Cats) |
---|---|---|
Plasma Protein Binding | >99% | >99% |
Primary Binding Proteins | Albumin, AGP* | Albumin, AGP* |
Clearance | 0.18 L/kg/day | 0.13 L/kg/day |
Terminal t½ | 30.7 days | 33.6 days |
AGP = α1-acid glycoprotein |
The combination of high protein binding, large volume of distribution, and minimal metabolism results in zero-order elimination kinetics at therapeutic doses. This unique profile ensures persistent blood concentrations above the lethal threshold for fleas and ticks for one month [2] [5] [7]. Enantiomeric stability studies confirm no interconversion between S- and R-forms occurs in vivo, maintaining optimal target engagement [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7